molecular formula C15H15ClN4O B151042 N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide CAS No. 133627-47-1

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide

Cat. No. B151042
M. Wt: 302.76 g/mol
InChI Key: GURGGHUREHGAMI-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is a compound that can be derived from nicotinic acid, also known as niacin. Nicotinic acid is a natural product found in plants and animals and serves as a precursor for various nicotinamide derivatives. These derivatives, including the one , have potential applications in various fields, such as herbicide development and medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the functionalization of the nicotinic acid core. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel natural-product-based herbicides . Although the specific synthesis of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is not detailed in the provided papers, similar synthetic approaches could be applied, such as amide bond formation, chlorination, and the introduction of the cyclopropylamino group.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the ease of thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form various cyclic structures has been studied, indicating that steric and electronic effects of substituents can significantly influence the molecular conformation and reactivity . The specific molecular structure of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide would likely exhibit similar considerations regarding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including cyclisation , dehydrations to form cyanopyridines , and methylation reactions catalyzed by enzymes such as nicotinamide N-methyltransferase (NNMT) . These reactions are influenced by the structure of the nicotinamide and the presence of functional groups that can interact with reagents or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives like N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the compound's lipophilicity, solubility, and stability. The determination of nicotinamide in various samples has been performed using techniques such as gas-liquid chromatography and high-performance liquid chromatography , which are indicative of the compound's behavior in analytical settings.

Relevant Case Studies

While the provided papers do not mention specific case studies involving N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, they do discuss the biological activities of related nicotinamide derivatives. For example, certain N-(arylmethoxy)-2-chloronicotinamides have shown excellent herbicidal activity , and the metabolism of nicotinamide has been studied in the context of its role as a uremic toxin . These studies provide a context for understanding the potential applications and effects of nicotinamide derivatives in biological systems.

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is used in the synthesis of pharmaceutical compounds. For instance, it is a key intermediate in the production of Nevirapine, an anti-infective agent. This synthesis process involves coupling with cyclopropyl amine and a subsequent cyclization under basic conditions, yielding a total yield of about 82% (Hu Yong-an, 2012).

Role in Cyclisation Reactions

This compound also plays a significant role in cyclisation reactions. The thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides, including the subject compound, has been studied. The cyclisation process, monitored by NMR spectroscopy, demonstrates how methyl group substitutions influence the reaction (Elisa L. Fernandes et al., 2006).

Intermediate in Nicotine Insecticides Synthesis

3-Methylpyridine-N-oxide, an essential intermediate in the synthesis of nicotine insecticides like imidacloprid and acetamiprid, is prepared using 2-chloro-5-methylpyridine, which can be synthesized from our compound of interest. The circular microreaction method showed promise in producing 3-methylpyridine-N-oxide with higher yield and safety (Fu-Ning Sang et al., 2020).

Development of Novel Compounds with Insecticidal and Fungicidal Activities

Research into novel N-substitutedphenyl-2-pyrazolylnicotinamides, synthesized using 2-chloro-3-cyanopyridine and related compounds, has shown significant insecticidal and fungicidal activities. These compounds, derived in part from our compound of interest, demonstrate potential in agricultural applications (Jun‐Yan Shang et al., 2019).

Exploration in Corrosion Inhibition

Nicotinamide derivatives, including those related to N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These studies explore the potential of these compounds in industrial applications (M. P. Chakravarthy et al., 2014).

Sustainable Agricultural Applications

In the sustainable synthesis of organic salts for use as environmentally friendly agrochemicals, nicotinamide (related to our compound of interest) has been effectively utilized. This research contributes to the development of novel, eco-friendly plant protection agents (W. Stachowiak et al., 2022).

properties

IUPAC Name

N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURGGHUREHGAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433532
Record name N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide

CAS RN

133627-47-1
Record name Cyclor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133627-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (15 g), trisodium phosphate dodecahydrate (20.21 g), cyclopropylamine (12.12 g) were suspended in o-xylene (45 ml) and heated to 130-140° C. for 6-8 h in S.S. Bomb with occasional shaking. Then the reaction mass was cooled to 70-75° C., diluted with o-xylene (75 ml) and DM water (45 ml) and stirred for 10 min at 70-80° C. The aqueous layer was separated and washed the organic layer with DM water (45 ml) at 70-80° C. The organic layer was concentrated at 60-65° C. under reduced pressure. The concentrated mass was cooled to 5-10° C. and stirred for 30 min. Filtered the solid obtained and washed with chilled o-xylene (15 ml, 5-10° C.). Dried the obtained solid at 55-60° C. under reduced pressure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20.21 g
Type
reactant
Reaction Step Two
Quantity
12.12 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (100 g), potassium fluoride (41.13 g), cyclopropylamine (80.85 g) were suspended in o-xylene (300 ml) and heated to 130-140° C. in autoclave for 5-9 h. Then the reaction mass was cooled to 25-30° C., diluted with o-xylene (500 ml) and further heated the reaction mass to 70-75° C. Thereafter, DM water (300 ml) added and stirred for 10 min at 70-75° C. The aqueous layer was separated at hot condition and organic layer was washed with DM water (300 ml) at 70-75° C. and organic layer was concentrated at 60-63° C. under reduced pressure up to residue weight attained is approximately 400 g The concentrated mass was cooled to 25-30° C. and stirred for 15 min and further cooled to 5-10° C. and stirred for 30 min. Filtered the solid obtained and washed with chilled o-xylene (100 ml, 5-10° C.). Dried the obtained solid at 50-60° C. under reduced pressure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41.13 g
Type
reactant
Reaction Step Two
Quantity
80.85 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
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N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
Reactant of Route 6
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide

Citations

For This Compound
3
Citations
S Diab, DT McQuade, BF Gupton… - … Process Research & …, 2019 - ACS Publications
The development of efficient and cost-effective manufacturing routes toward HIV active pharmaceutical ingredients (APIs) is essential to ensure their global and affordable access. …
Number of citations: 34 pubs.acs.org
J Verghese, CJ Kong, D Rivalti, CY Eric, R Krack… - Green …, 2017 - pubs.rsc.org
Access to affordable medications continues to be one of the most pressing issues for the treatment of disease in developing countries. For many drugs, synthesis of the active …
Number of citations: 37 pubs.rsc.org
S Diab, DI Gerogiorgis - Pharmaceutics, 2020 - mdpi.com
Progress in continuous flow chemistry over the past two decades has facilitated significant developments in the flow synthesis of a wide variety of Active Pharmaceutical Ingredients (…
Number of citations: 15 www.mdpi.com

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